Bisdisulizole disodium

Catalog No.
S643032
CAS No.
180898-37-7
M.F
C20H14N4NaO12S4
M. Wt
653.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisdisulizole disodium

CAS Number

180898-37-7

Product Name

Bisdisulizole disodium

IUPAC Name

disodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonate

Molecular Formula

C20H14N4NaO12S4

Molecular Weight

653.6 g/mol

InChI

InChI=1S/C20H14N4O12S4.Na/c25-37(26,27)11-5-13-17(15(7-11)39(31,32)33)23-19(21-13)9-1-2-10(4-3-9)20-22-14-6-12(38(28,29)30)8-16(18(14)24-20)40(34,35)36;/h1-8H,(H,21,23)(H,22,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);

InChI Key

YCWCJGXHELVZPI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)O)C4=NC5=C(N4)C=C(C=C5S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+]

Synonyms

disodium phenyl dibenzimidazole tetrasulfonate, PDBT cpd

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3S(=O)(=O)O)S(=O)(=O)O)C4=NC5=C(N4)C=C(C=C5S(=O)(=O)O)S(=O)(=O)O.[Na]

The exact mass of the compound Bisdisulizole disodium is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bisdisulizole disodium (CAS 180898-37-7), also known as Disodium Phenyl Dibenzimidazole Tetrasulfonate, is a water-soluble organic compound designed specifically for absorption of UVA radiation, with a peak absorbance at approximately 335 nm. Unlike many UV filters that are oil-soluble, its high water solubility makes it a key component for formulating the aqueous phase of high-SPF, broad-spectrum sunscreens. Structurally, it can be considered a dimeric analog of the UVB filter Phenylbenzimidazole Sulfonic Acid (Ensulizole), but engineered to provide protection in the UVA II range. This characteristic allows for the creation of photostable, broad-spectrum protection systems, often in combination with oil-soluble filters, where it contributes to a synergistic increase in performance.

Substituting Bisdisulizole disodium with seemingly close alternatives introduces significant formulation and performance trade-offs. Replacing it with its monomeric analog, Phenylbenzimidazole Sulfonic Acid (Ensulizole), results in a loss of critical UVA protection, as Ensulizole is primarily a UVB absorber. Using the free acid form of either compound would necessitate an in-situ neutralization step, complicating the manufacturing process and potentially destabilizing the final formulation's pH. Swapping this water-soluble filter for a common oil-soluble UVA filter, such as Avobenzone, fundamentally alters the formulation from an oil-in-water system to a water-in-oil emulsion or requires different solubilizers, impacting processability, cost, and sensory profile. Furthermore, Avobenzone is notoriously photounstable and requires additional stabilizing agents, a procurement dependency not associated with the highly photostable Bisdisulizole disodium.

Targeted UVA II Absorption vs. UVB-Focused Ensulizole

Bisdisulizole disodium was specifically developed to cover the UVA spectrum, a critical gap for its structural analog, Ensulizole (Phenylbenzimidazole Sulfonic Acid). Spectrophotometric analysis shows Bisdisulizole disodium has a peak absorbance (λmax) at 335 nm, firmly in the UVA II range. In contrast, Ensulizole has a λmax around 302-310 nm, classifying it as a primary UVB filter with minimal UVA coverage. This positions Bisdisulizole disodium as a necessary complement, not a substitute, for achieving broad-spectrum protection from a water-soluble filter.

Evidence DimensionPeak UV Absorbance (λmax)
Target Compound Data~335 nm (in solution)
Comparator Or BaselineEnsulizole (PBSA): ~302-310 nm
Quantified DifferenceShifts peak absorbance by ~25-33 nm into the UVA II range
ConditionsSpectrophotometry in aqueous solution.

This demonstrates a fundamentally different and non-interchangeable function, enabling true broad-spectrum claims by providing UVA protection from the aqueous phase.

Formulation-Ready Solubility and pH, Eliminating In-Process Neutralization

Bisdisulizole disodium is supplied as a pre-neutralized salt, ensuring high water solubility (>50 g/L) without requiring pH adjustment during formulation. In contrast, its acid-form comparator, Phenylbenzimidazole Sulfonic Acid (Ensulizole), has poor water solubility and must be neutralized with a base (e.g., sodium hydroxide, triethanolamine) to become soluble. This extra processing step complicates manufacturing and introduces variability. Procuring the disodium salt form bypasses this requirement, simplifying production and ensuring compatibility within typical cosmetic pH ranges (e.g., 4-8).

Evidence DimensionWater Solubility & Process Requirement
Target Compound DataHigh water solubility as supplied.
Comparator Or BaselinePhenylbenzimidazole Sulfonic Acid (acid form): Poor water solubility requiring in-process neutralization.
Quantified DifferenceEliminates one chemical reaction/pH adjustment step during manufacturing.
ConditionsAqueous cosmetic formulation process.

This simplifies manufacturing, reduces batch-to-batch variability, and lowers process costs by removing the need for a neutralization step and associated quality control.

Inherent Photostability Outperforms Stabilizer-Reliant Avobenzone

Bisdisulizole disodium is an inherently photostable molecule, maintaining its structure and absorption capacity under UV exposure. This contrasts sharply with Avobenzone, a widely used oil-soluble UVA filter that is known to be highly photolabile, degrading significantly upon UV irradiation. To be effective, Avobenzone requires the co-formulation of other UV filters or specific photostabilizing agents, which adds cost and complexity. The procurement of Bisdisulizole disodium allows for the development of long-wear sun protection products without the need for these additional stabilizing materials.

Evidence DimensionPhotostability
Target Compound DataHigh photostability, does not readily degrade under UV exposure.
Comparator Or BaselineAvobenzone: Photolabile, requires co-formulants like Octocrylene or other stabilizers to prevent rapid degradation.
Quantified DifferenceReduces or eliminates the need for dedicated photostabilizing agents in the formulation.
ConditionsExposure to UV radiation in a final sunscreen formulation.

This ensures reliable, long-lasting UVA protection and simplifies formulation by removing the cost and complexity of stabilizing a photolabile ingredient like Avobenzone.

Formulation of High-SPF, Non-Greasy, and Water-Based Sunscreens

The high water solubility of Bisdisulizole disodium makes it the ideal choice for creating aesthetically pleasing, light-feel aqueous formulations such as clear gels, sprays, and daily-wear lotions. Its ability to provide powerful UVA protection from the water phase allows for the reduction of oil-phase ingredients, meeting consumer demand for non-greasy and transparent products.

Development of Photostable, Avobenzone-Free Sun Care Products

Leveraging the inherent photostability of Bisdisulizole disodium allows for the creation of sunscreens that offer reliable and lasting UVA protection without relying on Avobenzone. This is a key differentiator for products marketed for long-duration wear or for consumers seeking formulations free from common chemical filters that require complex stabilization.

High-Efficacy Hybrid Sunscreen Systems with Synergistic SPF

Bisdisulizole disodium is frequently used in hybrid systems where it works synergistically with oil-soluble UV filters. By providing robust UVA protection from the aqueous phase, it complements oil-soluble UVB and UVA filters, enabling formulators to achieve higher SPF and broad-spectrum protection with lower total concentrations of active ingredients, optimizing both cost and skin feel.

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

6

Exact Mass

652.93887587 g/mol

Monoisotopic Mass

652.93887587 g/mol

Heavy Atom Count

41

Related CAS

192776-90-2

Wikipedia

Bisdisulizole_disodium

Dates

Last modified: 04-14-2024

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